4-Ethoxy-2-butanone

Overview

Description

4-Ethoxy-2-butanone is a chemical compound that is of interest in various fields including pharmaceuticals, food industries, and fragrance production. It is an intermediate that can be synthesized through different chemical reactions, such as aldol condensation, and has been studied for its potential applications in synthesis and as an attractant for fruit flies.

Synthesis Analysis

The synthesis of 4-Ethoxy-2-butanone and related compounds has been explored through various methods. One approach involves the reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate to afford a new class of 2H-pyran-2-one compounds . Another method includes the use of basic ionic liquids with different sterically hindered cations to catalyze the synthesis of 4-hydroxy-2-butanone from formaldehyde and acetone, with the selectivity being enhanced by the extension of alkyl chain length in the cation . Additionally, the noncatalytic synthesis of 4-hydroxy-2-butanone in a supercritical state has been investigated, which offers a fast and high-yield production method .

Molecular Structure Analysis

The molecular structure of 4-hydroxy-2-butanone has been studied using Fourier transform microwave spectroscopy and quantum chemical calculations. The rotational spectra of the compound and its monohydrate have been measured, revealing the presence of intramolecular O-H…O hydrogen bonds in the monomer and strong intermolecular O-H…O hydrogen bonds upon complexation with water .

Chemical Reactions Analysis

The reactivity of formaldehyde during the synthesis of 4-hydroxy-2-butanone in a supercritical state has been examined, with a focus on side reactions. A reaction pathway including the cross-disproportionation of formaldehyde and formic acid has been proposed, and a kinetic model has been suggested based on experimental data . Furthermore, the use of the ethylene ketal protecting group in the synthesis of 4-hydroxy-4,4-diphenyl-2-butanone has been revisited, demonstrating the utility of this group in protecting hydroxyketones during Grignard reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Ethoxy-2-butanone and its derivatives are influenced by the functional groups present in the molecule. For instance, the presence of an ethoxy group can affect the compound's solubility and reactivity. The synthesis of carbon-14 labeled 4-[4-[2-[2-[bis(4-chlorophenyl)methoxyethylsulfonyl][1-14C]ethoxy]phenyl]-1,1,1-trifluoro-2-butanone has been reported, highlighting the importance of isotopic labeling in studying the metabolism and environmental fate of such compounds .

Scientific Research Applications

Synthetic Chemistry and Catalysis :

- 4-Ethoxy-2-butanone has been utilized in the synthesis of carbon-14 labeled compounds. An example is the preparation of carbon-14 labeled 4-[4-[2-[2-[bis(4-chlorophenyl)methoxyethylsulfonyl][1-14C]ethoxy]phenyl]-1,1,1-trifluoro-2-butanone, which is used in radioactive synthesis and molecular labeling (Dischino, Banville, & Rémillard, 2003).

- It also plays a role in catalytic processes. For instance, its derivatives have been used in the synthesis of 4-hydroxy-2-butanone, an important intermediate in the pharmaceutical and food industries, through ionic liquid catalyzed aldol reactions (Wang & Cai, 2021).

Biofuels and Green Chemistry :

- In the field of biofuels, 4-Ethoxy-2-butanone-related compounds have been explored for their potential as biofuels and biocommodity chemicals. For example, studies have looked into the production of 2-butanol and butanone in Saccharomyces cerevisiae, which can be used as biofuels (Ghiaci, Norbeck, & Larsson, 2014).

- Additionally, research has been conducted on the efficient synthesis of 4-phenyl-2-butanone and related compounds using

- Pharmaceutical and Fragrance Industry :

- 4-Ethoxy-2-butanone derivatives are also important in the pharmaceutical industry. For instance, research has been done on the synthesis of Nabumetone, an anti-inflammatory drug, using continuous flow strategies for the generation of 4-aryl-2-butanone derivatives (Viviano, Glasnov, Reichart, Tekautz, & Kappe, 2011).

- In the fragrance industry, 4-Ethoxy-2-butanone and its related compounds are utilized in the synthesis of fragrances and flavoring agents. For example, its use has been noted in the synthesis of compounds like 4-phenyl-2-butanone, which is an important medium in synthesizing medicines for diminishing inflammation and codeine (Zhang, 2005).

Safety and Hazards

4-Ethoxy-2-butanone is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and precautionary measures should be taken against static discharge . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it . If it comes into contact with skin or hair, contaminated clothing should be immediately removed, and the skin should be rinsed with water .

Mechanism of Action

Mode of Action

Given its chemical structure, it may interact with biological molecules through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Biochemical Pathways

Based on its chemical structure, it may be involved in various biochemical reactions, potentially acting as a substrate, inhibitor, or modulator .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion rates remain unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Ethoxy-2-butanone. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with biological targets .

properties

IUPAC Name |

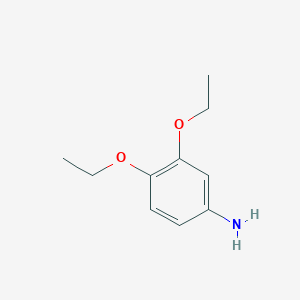

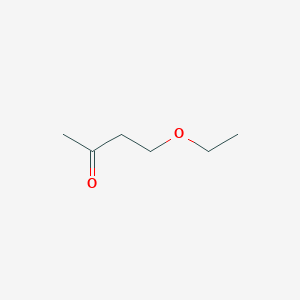

4-ethoxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-8-5-4-6(2)7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBGSHHKHHCVDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336768 | |

| Record name | 4-Ethoxy-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60044-74-8 | |

| Record name | 4-Ethoxy-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxy-2-butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-Fluorophenyl)phenyl]methanol](/img/structure/B1332051.png)

![7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332074.png)